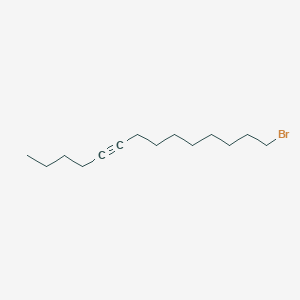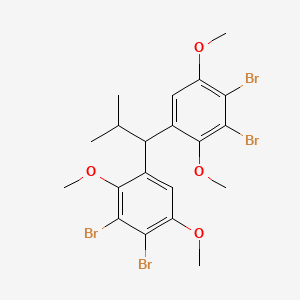
1,1'-(2-Methylpropane-1,1-diyl)bis(3,4-dibromo-2,5-dimethoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2-Methylpropane-1,1-diyl)bis(3,4-dibromo-2,5-dimethoxybenzene) is a complex organic compound characterized by its unique structure, which includes two benzene rings substituted with bromine and methoxy groups, connected by a 2-methylpropane bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Methylpropane-1,1-diyl)bis(3,4-dibromo-2,5-dimethoxybenzene) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dibromo-2,5-dimethoxybenzene.
Formation of the Bridge: The 2-methylpropane bridge is introduced through a Friedel-Crafts alkylation reaction, where 3,4-dibromo-2,5-dimethoxybenzene reacts with 2-methylpropane-1,1-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2-Methylpropane-1,1-diyl)bis(3,4-dibromo-2,5-dimethoxybenzene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form aldehydes or carboxylic acids, while reduction can convert them to hydroxyl groups.
Coupling Reactions: The benzene rings can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products with different substituents replacing the bromine atoms.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy groups.
Reduction: Hydroxyl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,1’-(2-Methylpropane-1,1-diyl)bis(3,4-dibromo-2,5-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1’-(2-Methylpropane-1,1-diyl)bis(3,4-dibromo-2,5-dimethoxybenzene) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(3-Methyl-1-propene-1,3-diyl)bis(benzene): Similar structure but lacks the bromine and methoxy substituents.
1,1’-(1,3-Butadiyne-1,4-diyl)bis(benzene): Contains a butadiyne bridge instead of a 2-methylpropane bridge.
1,1’-(Isopropylidene)bis(3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene): Similar bromine and methoxy substituents but different bridging group.
Uniqueness
1,1’-(2-Methylpropane-1,1-diyl)bis(3,4-dibromo-2,5-dimethoxybenzene) is unique due to its specific combination of bromine and methoxy substituents on the benzene rings, as well as the 2-methylpropane bridge. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89950-17-4 |
|---|---|
Molekularformel |
C20H22Br4O4 |
Molekulargewicht |
646.0 g/mol |
IUPAC-Name |
3,4-dibromo-1-[1-(3,4-dibromo-2,5-dimethoxyphenyl)-2-methylpropyl]-2,5-dimethoxybenzene |
InChI |
InChI=1S/C20H22Br4O4/c1-9(2)14(10-7-12(25-3)15(21)17(23)19(10)27-5)11-8-13(26-4)16(22)18(24)20(11)28-6/h7-9,14H,1-6H3 |
InChI-Schlüssel |
QPNMCJKCVFUTGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC(=C(C(=C1OC)Br)Br)OC)C2=CC(=C(C(=C2OC)Br)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate](/img/structure/B14374637.png)
![1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14374640.png)
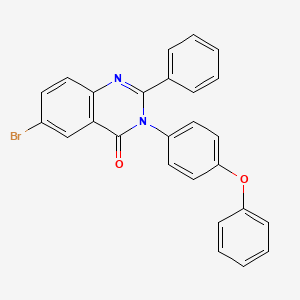
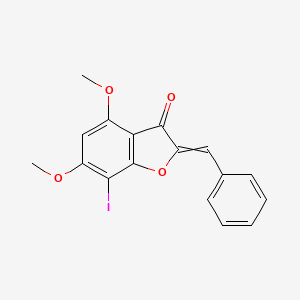
![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium perchlorate](/img/structure/B14374648.png)

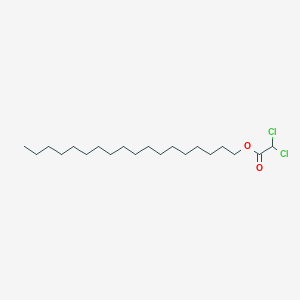
![3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B14374674.png)
stannane](/img/structure/B14374678.png)
![Bicyclo[3.1.1]heptan-2-one, 1-chloro-](/img/structure/B14374683.png)
